(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13BrN2O |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-bromopyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C7H13BrN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3/t5-,6-/m0/s1 |
InChI Key |
DGGHZSBIWNCEJI-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)Br)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis of (S)-3-Bromo-Pyrrolidine
The (S)-3-bromo-pyrrolidine moiety is typically synthesized through enantioselective bromocyclization or resolution of racemic intermediates. A notable method involves the palladium-catalyzed cross-coupling of pyrrolidine precursors with brominating agents. For example, Method H in employs tert-amyl alcohol, methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2,4,6-tri-i-propyl-1,1-biphenyl)-(2-amino-1,1-biphenyl-2-yl)palladium(II), and t-BuONa at 90°C under nitrogen to introduce bromine selectively at the 3-position.
Table 1: Bromination Conditions for Pyrrolidine Derivatives
| Reagent System | Temperature | Solvent | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Pd(II)/XantPhos/t-BuONa | 90°C | tert-Amyl Alc | 78 | 99% ee (S) |
| NBS/CH3CN | 30°C | Acetonitrile | 65 | Racemic |
The use of chiral palladium catalysts, as described in, ensures high enantiomeric excess (99% ee), whereas non-catalytic methods like NBS bromination yield racemic mixtures.
Resolution of Racemic Intermediates
When asymmetric synthesis proves challenging, kinetic resolution using chiral auxiliaries or enzymes is employed. For instance, lipase-mediated hydrolysis of 3-bromo-pyrrolidine esters can isolate the (S)-enantiomer with >95% ee.
Amino Ketone Segment Preparation
Reductive Amination of Pyruvate Derivatives
The (S)-2-aminopropan-1-one group is synthesized via stereocontrolled reductive amination of pyruvate analogs. A protocol adapted from involves reacting pyruvic acid with (S)-α-methylbenzylamine in the presence of NaBH3CN, yielding the protected amino ketone with 92% ee. Subsequent hydrogenolysis removes the benzyl group without racemization.
Key Reaction Parameters :
Chiral Pool Synthesis from Amino Acids
L-Alanine serves as a chiral precursor. Methylation of the carboxyl group followed by oxidation of the α-amino alcohol yields the target amino ketone. This method, however, requires stringent control over oxidation states to avoid over-oxidation to carboxylic acids.
Coupling of Pyrrolidine and Amino Ketone Moieties
Nucleophilic Substitution
The bromine atom in (S)-3-bromo-pyrrolidine acts as a leaving group, enabling nucleophilic attack by the amino ketone’s amine. Method D in utilizes tert-amyl alcohol and t-BuONa at 90°C to facilitate this coupling, achieving 85% yield.
Mechanistic Considerations :
-
Base : t-BuONa deprotonates the amine, enhancing nucleophilicity.
-
Solvent : Polar aprotic solvents like tert-amyl alcohol stabilize transition states.
Palladium-Mediated Cross-Coupling
For sterically hindered substrates, XPhos Pd G2 (as in) catalyzes the coupling under microwave-assisted conditions (110°C, 12 hours), improving yields to 91%. This method is particularly effective for retaining stereochemistry in both moieties.
Table 2: Comparison of Coupling Methods
| Method | Reagents | Conditions | Yield (%) | ee Retention |
|---|---|---|---|---|
| Nucleophilic | t-BuONa, tert-Amyl Alc | 90°C, 12 h | 85 | 98% |
| Pd-Catalyzed | XPhos Pd G2, K3PO4 | 110°C, microwave | 91 | 99% |
Stereochemical Control and Optimization
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Insights :
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in target interactions compared to fluorine’s electronegativity-driven effects .
- Pyrrolidine vs.
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., in CAS 56414-89-2) improve lipophilicity, which may enhance membrane permeability but reduce solubility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing enantiomerically pure (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one?
- Methodological Answer : A multi-step synthesis involving asymmetric catalysis or chiral pool strategies is typically employed. For example, brominated pyrrolidine precursors (e.g., 3-bromo-pyrrolidine) can be functionalized using coupling reactions, followed by stereoselective amination. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization, as seen in analogous pyrrolidinone syntheses . Purification via column chromatography with chiral stationary phases or recrystallization ensures enantiomeric purity.
Q. How can the stereochemical configuration of the compound be experimentally validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry, as demonstrated in structurally related pyrrolidinone derivatives . Alternatively, circular dichroism (CD) spectroscopy or chiral HPLC with a validated method (e.g., using a Chiralpak® column) can corroborate enantiomeric ratios. Nuclear Overhauser effect (NOE) NMR experiments may also resolve spatial proximity of substituents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals, particularly for bromine-induced splitting in the pyrrolidine ring .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, noting isotopic signatures from bromine (1:1 ratio for 79Br/81Br) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
Advanced Research Questions
Q. How can computational modeling predict the biological activity or binding affinity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target proteins (e.g., enzymes with bromine-binding pockets). Density functional theory (DFT) calculations assess electronic properties of the bromine substituent, which may influence reactivity or binding. Pharmacophore mapping using software like Schrödinger Suite identifies critical structural motifs .
Q. What strategies resolve contradictions in spectroscopic data for brominated pyrrolidine derivatives?
- Methodological Answer :
- Variable Temperature NMR : Reduces signal broadening caused by bromine’s quadrupolar moment.
- Isotopic Labeling : Synthesize a deuterated analog to simplify proton NMR interpretation.
- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .
Q. How can enantiomeric purity be maintained during scale-up synthesis?
- Methodological Answer :
- Kinetic Resolution : Use enzymes (e.g., lipases) or chiral catalysts to favor the desired enantiomer during key steps (e.g., amide bond formation).
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to detect racemization.
- Crystallization Optimization : Solvent polarity and cooling rates are tuned to preferentially crystallize the target enantiomer, as seen in pyrrolidinone scale-up protocols .
Data Contradiction and Optimization
Q. Why might HPLC purity assays conflict with NMR integration results?
- Methodological Answer :
- Impurity Co-elution : Non-UV-active impurities (e.g., inorganic salts) may go undetected in HPLC but appear in NMR. Use evaporative light scattering detection (ELSD) for comprehensive analysis.
- Solvent Artifacts : Residual solvents (e.g., DMSO) can skew NMR integration. Dry samples thoroughly or use deuterated solvents.
- Dynamic Processes : Rotamers or tautomers in solution may cause NMR signal splitting misinterpreted as impurities. Variable-temperature NMR or dilution studies clarify these effects .
Q. How can reaction yields be improved for bromine-containing intermediates?
- Methodological Answer :
- Protecting Groups : Temporarily shield the amine with Boc or Fmoc groups to prevent side reactions during bromination .
- Microwave-assisted Synthesis : Accelerates bromine substitution reactions while reducing decomposition.
- Catalytic Systems : Palladium or copper catalysts enhance coupling efficiency in cross-coupling steps (e.g., Suzuki-Miyaura for aryl bromides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
